Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Description
The compound Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a cyclopenta[c]pyran derivative characterized by:
- A cyclopenta[c]pyran core with a fused cyclopentane ring.
- Substituents at positions 1 (a glycosyloxy group: 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) and 7 (acetyloxymethyl).
- A methyl ester at position 3.
This compound is structurally related to natural products and synthetic derivatives studied for bioactive properties, particularly anti-inflammatory activity, as seen in compounds isolated from traditional medicinal formulations like Re Du Ning injection .
Properties
IUPAC Name |
methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBQIMODQOGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daphylloside typically involves the extraction from natural sources, such as Galium verum. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents like methanol or ethanol . The extract is concentrated and purified using chromatographic techniques to isolate Daphylloside .
Industrial Production Methods
Industrial production of Daphylloside follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound contains two ester groups: the acetyloxymethyl (-OAc) and methyl carboxylate (-COOCH₃). These groups undergo hydrolysis under acidic or basic conditions:
Key findings:
-
Acetyl hydrolysis proceeds faster in acidic conditions due to protonation of the ester carbonyl, enhancing electrophilicity.
-
Carboxylate hydrolysis under basic conditions is irreversible, forming a stable carboxylate anion .
Glycosidic Bond Cleavage
The β-glycosidic linkage between the cyclopenta[c]pyran core and the glucose derivative undergoes acid-catalyzed hydrolysis:
Key findings:
-
Acidic hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol .
-
Enzymatic cleavage shows substrate specificity, with no activity observed using α-glucosidase.
Oxidation Reactions
Primary and secondary hydroxyl groups at C5, C6 (glucose), and C7 undergo oxidation:
Key findings:
-
C5 hydroxyl resists oxidation under mild conditions due to hydrogen bonding with adjacent glycosidic oxygen .
-
Glucose C6 hydroxymethyl group is resistant to oxidation unless deprotected via prior hydrolysis .
Esterification and Etherification
Free hydroxyl groups participate in derivatization reactions:
Key findings:
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Acetylation at C7 hydroxymethyl requires prior hydrolysis of the acetyloxymethyl group .
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Methylation shows regioselectivity influenced by intramolecular hydrogen bonding networks .
Cyclopenta[c]pyran Ring Reactivity
The fused bicyclic system undergoes selective transformations:
Key findings:
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Diels-Alder reactivity is suppressed in the presence of electron-withdrawing groups at C4.
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Hydrogenation proceeds with >90% yield but requires degassing to prevent catalyst poisoning .
Enzymatic Modifications
Biotransformation studies reveal cytochrome P450-mediated reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| O-Demethylation | CYP3A4, NADPH, pH 7.4 | Removal of methyl group from C4 carboxylate, forming carboxylic acid. Reaction rate: 12 nmol/min/mg protein. | |
| Hydroxylation | CYP2D6, NADPH, pH 7.4 | Addition of hydroxyl group at C8 (non-natural position). Metabolite shows altered P-glycoprotein binding affinity. |
Key findings:
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CYP3A4-mediated demethylation is the primary metabolic pathway in hepatic microsomes.
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Hydroxylation at C8 creates a chiral center with R-configuration predominating (85:15 enantiomeric ratio).
Scientific Research Applications
Daphylloside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and as a chemotaxonomic marker.
Medicine: Studied for its potential anti-inflammatory, antioxidant, and cardiovascular benefits.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Daphylloside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways, inhibition of oxidative stress, and interaction with cardiovascular receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between the target compound and its closest analogs:
Analysis of Substituent Effects
7-Substituents
- Compound 2 (7-Hydroxymethyl) : The polar hydroxymethyl group may reduce cellular uptake but increase solubility in aqueous environments.
- Carbosynth Analog (7-Methyl and 7-Acetyloxy) : The methyl group introduces steric hindrance, possibly altering binding affinity to biological targets compared to the acetyloxymethyl group .
1-O-Glycosyl Group
The β-D-glucopyranosyl moiety in the target compound and the Carbosynth analog suggests:
- Enhanced water solubility due to the carbohydrate moiety.
- Potential targeting of carbohydrate-binding receptors (e.g., lectins) in inflammatory pathways .
Ester Groups
The methyl ester at position 4 is conserved across analogs, indicating its role in stabilizing the molecule or interacting with enzymatic active sites.
Anti-Inflammatory Activity
The acetyloxymethyl and glycosyl groups in the target compound may synergize to enhance this activity by modulating COX-2 enzyme interactions.
Biological Activity
Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with potential biological activities. This article aims to examine its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a cyclopenta[c]pyran core with multiple hydroxyl and acetyloxy groups, contributing to its potential bioactivity. The molecular formula is , and it features several functional groups that may interact with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H28O12 |
| Molecular Weight | 396.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H28O12 |
The biological activity of this compound is believed to involve interactions with various enzymes and receptors due to its hydroxyl groups and glycoside moiety. These interactions can modulate physiological processes such as:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It may interact with cell surface receptors affecting signaling pathways.
Research Findings
Several studies have explored the biological effects of this compound:
- Antioxidant Studies : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This suggests that methyl 7-(acetyloxymethyl)-5-hydroxy may also provide protective effects against oxidative stress .
- Antimicrobial Activity : Preliminary tests have shown that related compounds possess antimicrobial properties against various pathogens. This raises the potential for similar activity in the target compound .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. Results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity, supporting the hypothesis that methyl 7-(acetyloxymethyl)-5-hydroxy could exhibit similar effects.
Case Study 2: Antimicrobial Properties
In vitro studies assessed the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting that methyl 7-(acetyloxymethyl)-5-hydroxy might also possess antimicrobial properties.
Q & A
Basic: What experimental strategies are recommended for synthesizing this compound, given its complex glycosylated cyclopentane core?
Methodological Answer:
Synthesis should prioritize regioselective glycosylation and cyclopentane ring formation.
- Glycosylation: Use a protected glucosyl donor (e.g., thioglycoside or trichloroacetimidate) under Lewis acid catalysis (BF₃·Et₂O) to ensure stereochemical fidelity at the anomeric position .
- Cyclopentane Construction: Employ a Diels-Alder reaction or palladium-catalyzed cyclization (as in ) for the fused cyclopentane-pyran system .
- Protection/Deprotection: Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during glycosylation .
Validation: Monitor intermediates via chiral HPLC and ¹H/¹³C-NMR to confirm stereochemistry .
Basic: How can researchers resolve ambiguities in structural elucidation, particularly for stereochemical centers?
Methodological Answer:
Combine crystallography, NMR, and computational modeling:
- X-ray Crystallography: Use single-crystal diffraction (as in ) to resolve absolute configuration, focusing on the cyclopentane-pyran junction and glycosidic bond .
- NOESY NMR: Correlate spatial proximity of protons (e.g., axial vs. equatorial positions in the oxane ring) .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-311++G** basis set) to validate stereodescriptors .
Advanced: What computational and experimental approaches are suitable for validating predicted biological targets (e.g., NF-κB, HIF-1α)?
Methodological Answer:
Leverage Super-PRED predictions ( ) and orthogonal assays:
- Molecular Docking: Use AutoDock Vina to model interactions with NF-κB (PDB: 1SVC) and HIF-1α (PDB: 4ZQ4). Prioritize binding pockets with >95% model accuracy .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (KD) for DNA lyase (CHEMBL5619) .
- Cellular Assays: Test hypoxia-responsive element (HRE) luciferase activity in HEK293 cells to assess HIF-1α modulation .
Advanced: How should researchers address discrepancies between computational target predictions and experimental binding data?
Methodological Answer:
- False Positives: Retrain the Super-PRED model using negative controls (e.g., inactive analogs) to reduce noise .
- Orthogonal Assays: Validate binding via isothermal titration calorimetry (ITC) for thermodynamic profiling and competitive ELISA for specificity .
- Structural Dynamics: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility in aqueous vs. bound states .
Basic: What analytical methods are recommended to assess the stability of the glycosidic linkage under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4, 37°C) and monitor glycosidic cleavage via HPLC-MS at 0, 24, and 48 hours .
- Enzymatic Susceptibility: Treat with β-glucosidase (0.1 U/mL) and analyze degradation products using high-resolution mass spectrometry (HRMS) .
- Accelerated Stability Testing: Expose to elevated temperatures (40–60°C) and quantify degradation kinetics with Arrhenius modeling .
Advanced: How can stereochemical variations in the cyclopentane ring impact biological activity?
Methodological Answer:
- Stereoisomer Synthesis: Prepare epimers at C4a and C7a using chiral auxiliaries or enzymatic resolution .
- Activity Comparison: Test isomers in target-specific assays (e.g., NF-κB luciferase repression). A 10-fold difference in IC50 between epimers suggests stereochemical sensitivity .
- Structural Analysis: Overlay docking poses of isomers with target active sites to identify steric clashes or hydrogen-bonding disruptions .
Basic: What strategies mitigate oxidative degradation of the acetyloxymethyl and hydroxyl groups?
Methodological Answer:
- Antioxidant Additives: Include 0.1% w/v ascorbic acid or α-tocopherol in formulation buffers .
- Lyophilization: Freeze-dry the compound with trehalose (1:1 mass ratio) to stabilize labile groups .
- Degradation Tracking: Use LC-MS/MS to identify oxidation products (e.g., carboxylic acid derivatives) and optimize storage conditions .
Advanced: How can regioselective modifications of the hydroxyl groups improve pharmacokinetic properties?
Methodological Answer:
- Protecting Group Strategy:
- In Silico ADMET: Use SwissADME to predict solubility and permeability changes post-modification .
Advanced: What methodologies support structure-activity relationship (SAR) studies for analogs with varying oxane substituents?
Methodological Answer:
- Analog Synthesis: Replace the glucosyl group with galactose or mannose derivatives via glycosyltransferase-mediated reactions .
- Biological Profiling: Compare IC50 values across analogs in target inhibition assays (e.g., proteasome component C5, CHEMBL4208) .
- 3D-QSAR: Build a CoMFA model using steric/electrostatic fields to correlate substituent effects with activity .
Advanced: How can researchers resolve spectral overlaps in ¹H-NMR for the cyclopentane and pyran protons?
Methodological Answer:
- Selective Decoupling: Irradiate adjacent protons to simplify coupling patterns (e.g., irradiate C5-H to resolve C4a-H multiplicity) .
- 2D-HSQC/TOCSY: Assign proton-carbon correlations and trace spin systems through the fused ring structure .
- Dynamic NMR: Conduct variable-temperature experiments (-40°C to 25°C) to slow conformational exchange and split overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
